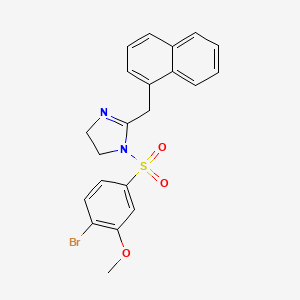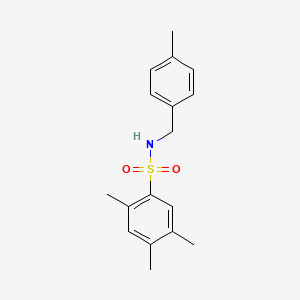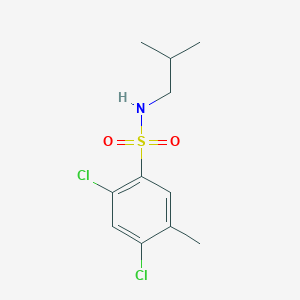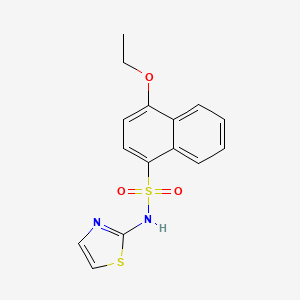
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. This compound is also known as ETS or ETS-1 inhibitor and is a potent inhibitor of ETS transcription factors. ETS transcription factors are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the inhibition of ETS transcription factors. These factors bind to DNA and regulate the expression of various genes involved in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these factors, this compound can prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in various types of cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which could potentially have applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide in lab experiments is its potency as an ETS inhibitor. This compound has been shown to have a high affinity for ETS transcription factors, which makes it an effective tool for studying the role of these factors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the viability of cells in lab experiments.
Direcciones Futuras
There are several future directions for research involving 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide. One of the areas of research could be the development of more potent and selective ETS inhibitors that could be used in the treatment of various types of cancer. Another area of research could be the identification of novel targets of ETS transcription factors, which could provide insights into the role of these factors in cellular processes. Additionally, the potential applications of this compound in the treatment of cardiovascular diseases could also be explored further.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the reaction of 2-chloro-4-nitroaniline with thioamide, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by reacting the intermediate with 4-ethoxy-1-naphthalenesulfonyl chloride. The purity of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in cancer research. ETS transcription factors are known to play a critical role in the development and progression of various types of cancer, and the inhibition of these factors by this compound has been shown to have anti-cancer effects. This compound has also been studied for its potential applications in cardiovascular research, as ETS transcription factors are involved in the regulation of vascular smooth muscle cell proliferation and migration.
Propiedades
IUPAC Name |
4-ethoxy-N-(1,3-thiazol-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-13-7-8-14(12-6-4-3-5-11(12)13)22(18,19)17-15-16-9-10-21-15/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQPUUYBCPWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)
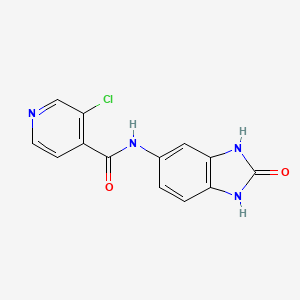

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)


![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
